N2-cyclopropyl-6-isobutylpyridine-2,3-diamine

Lipophilicity Drug design ADME prediction

N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine (CAS 1245648‑77‑4, C₁₂H₁₉N₃, MW 205.30 g mol⁻¹) is a disubstituted pyridine‑2,3‑diamine bearing an N2‑cyclopropylamino group and a C6‑isobutyl substituent. The scaffold belongs to the 2,3‑diaminopyridine family, a privileged motif in kinase inhibitor design and metal‑coordinating ligand chemistry.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B13012066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-cyclopropyl-6-isobutylpyridine-2,3-diamine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=C(C=C1)N)NC2CC2
InChIInChI=1S/C12H19N3/c1-8(2)7-10-5-6-11(13)12(15-10)14-9-3-4-9/h5-6,8-9H,3-4,7,13H2,1-2H3,(H,14,15)
InChIKeyDGCGOPQDZQVVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine – Physicochemical Identity and Scaffold Context for Procurement


N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine (CAS 1245648‑77‑4, C₁₂H₁₉N₃, MW 205.30 g mol⁻¹) is a disubstituted pyridine‑2,3‑diamine bearing an N2‑cyclopropylamino group and a C6‑isobutyl substituent [1]. The scaffold belongs to the 2,3‑diaminopyridine family, a privileged motif in kinase inhibitor design and metal‑coordinating ligand chemistry. Its computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 50.9 Ų place it in a physicochemical space that is distinct from simpler N2‑cyclopropyl or C6‑unsubstituted analogs [1][2].

Why N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine Cannot Be Replaced by Generic Pyridine-2,3-diamine Analogs


Generic substitution among pyridine‑2,3‑diamines is unreliable because the N2‑alkyl and C6‑alkyl substituents independently control lipophilicity, conformational flexibility, and steric demand – parameters that directly govern target binding, metabolic stability, and solubility [1]. The isobutyl group at C6 alone increases the computed logP by ≈1.7 log units relative to the unsubstituted N2‑cyclopropyl congener, while doubling the rotatable bond count from 2 to 4, which introduces conformational populations that are absent in simpler analogs [1][2]. These divergent physicochemical properties mean that a “close” analog may occupy a completely different region of property space, making interchange without re‑optimization of potency, selectivity, or pharmacokinetics unsound.

Quantitative Differentiation of N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine from Closest Analogs


Lipophilicity Differential: XLogP3 2.7 vs. 1.0 for N2-Cyclopropylpyridine-2,3-diamine

The target compound exhibits a computed XLogP3 of 2.7, which is 1.7 log units higher than the 1.0 value for the closest analog lacking the 6‑isobutyl group, N2‑cyclopropylpyridine‑2,3‑diamine (CAS 290313‑23‑4) [1][2]. This difference places the target compound in a lipophilicity range that favors membrane permeability while remaining below the common lipophilicity‑driven toxicity threshold of logP > 5.

Lipophilicity Drug design ADME prediction

Conformational Flexibility: Rotatable Bond Count 4 vs. 2 for N2-Cyclopropylpyridine-2,3-diamine

The target compound contains four rotatable bonds (the N2–cyclopropylamine bond, the C6–CH₂ bond, and two bonds within the isobutyl chain) compared with only two in N2‑cyclopropylpyridine‑2,3‑diamine [1][2]. The additional rotational degrees of freedom increase the conformational entropy penalty upon binding, which can be exploited in structure‑based design to achieve selectivity through differential conformational stabilization.

Conformational entropy Molecular recognition Ligand efficiency

Topological Polar Surface Area: Conserved Hydrogen‑Bonding Capacity (50.9 Ų) Despite Increased Lipophilicity

The TPSA of the target compound (50.9 Ų) is identical to that of N2‑cyclopropylpyridine‑2,3‑diamine [1][2]. This demonstrates that the addition of the 6‑isobutyl group increases lipophilicity without altering the hydrogen‑bond donor/acceptor count (HBD = 2, HBA = 3 in both molecules). This orthogonality allows independent tuning of logP and TPSA – a desirable feature for optimizing CNS penetration (TPSA < 60–70 Ų is favorable for blood–brain barrier passage) while maintaining solubility‑enhancing hydrogen‑bond capacity.

Polar surface area Blood–brain barrier Hydrogen bonding

Procurement‑Relevant Application Scenarios for N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine


Lead Optimization in CNS Kinase Inhibitor Programs

Programs targeting kinases with a CNS indication can exploit the compound’s elevated logP (2.7) while retaining a TPSA (50.9 Ų) below the blood–brain barrier threshold [1]. The 6‑isobutyl group offers a hydrophobic foothold for filling lipophilic pockets, and the four rotatable bonds provide conformational sampling that can be computationally enumerated to design selective hinge‑binding motifs [1][2].

Metal‑Coordinating Ligand Scaffolds for Catalysis or Sensing

The 2,3‑diamine motif is a classic bidentate ligand for transition metals. The target compound’s increased lipophilicity (logP 2.7 vs. 1.0 for the parent diamine) enables partitioning into non‑polar media, expanding applications in homogeneous catalysis where organic‑phase solubility is required [1][2].

Structure–Activity Relationship (SAR) Expansion of 2,3‑Diaminopyridine Series

As a C6‑alkylated analog with an N2‑cyclopropyl cap, this compound fills a specific gap in the property space of commercially available pyridine‑2,3‑diamines – namely, a logP window of 2.5–3.0 combined with rotatable bond count of 4. Procurement enables systematic exploration of this property quadrant without the need for de novo synthetic investment [1][2].

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